An In-depth Technical Guide to the Chemical Properties of Boc-NH-PEG12-CH2CH2COOH
An In-depth Technical Guide to the Chemical Properties of Boc-NH-PEG12-CH2CH2COOH
This technical guide provides a comprehensive overview of the chemical properties of Boc-NH-PEG12-CH2CH2COOH, a heterobifunctional PEG linker. It is intended for researchers, scientists, and drug development professionals who are utilizing this molecule in their work. This guide covers the core chemical and physical properties, reactivity, and common applications, and provides generalized experimental protocols for its use.
Core Chemical Properties
Boc-NH-PEG12-CH2CH2COOH is a well-defined, monodisperse polyethylene (B3416737) glycol (PEG) derivative that features a Boc-protected amine group at one end and a carboxylic acid group at the other, connected by a 12-unit PEG spacer. This structure provides water solubility, biocompatibility, and a flexible spacer arm for various bioconjugation applications.
A summary of the key physicochemical properties of Boc-NH-PEG12-CH2CH2COOH is presented in Table 1. These values are compiled from various suppliers and should be considered as typical.
| Property | Value | Reference(s) |
| Molecular Formula | C32H63NO16 | [1][2][3][4] |
| Molecular Weight | 717.84 g/mol | [1][3] |
| CAS Number | 1415981-79-1 | [1][3][4] |
| Appearance | Colorless to light yellow liquid or solid-liquid mixture | [1][5] |
| Purity | ≥95% or ≥98% | [2][3] |
| Density | ~1.121 g/cm³ | [1] |
The hydrophilic nature of the PEG chain imparts good solubility in a range of solvents.
| Solvent | Solubility | Reference(s) |
| DMSO | 100 mg/mL (139.31 mM); may require sonication | [1] |
| Water and Aqueous Buffers | Soluble | [6][7] |
| Chloroform, Methylene Chloride | Soluble | [6][7] |
| DMF | Soluble | [6][7] |
| Ethanol, Toluene (B28343) | Less soluble | [6][7] |
| Ether | Not soluble | [6][7] |
Note: The hygroscopic nature of DMSO can affect the solubility of the product; it is recommended to use newly opened DMSO.[1]
Proper storage is crucial to maintain the integrity of Boc-NH-PEG12-CH2CH2COOH.
| Condition | Recommended Storage | Reference(s) |
| Long-term (Pure form) | -20°C, protect from light | [1][6][7] |
| In Solvent (-80°C) | Stable for up to 6 months | [1] |
| In Solvent (-20°C) | Stable for up to 1 month | [1] |
Note: It is advisable to avoid repeated freeze-thaw cycles of solutions.[6][7]
Reactivity and Functional Groups
The utility of Boc-NH-PEG12-CH2CH2COOH lies in its two distinct functional groups, which allow for sequential and specific conjugation reactions.
Figure 1. Functional groups and reactivity of Boc-NH-PEG12-CH2CH2COOH.
The terminal carboxylic acid can be activated to react with primary and secondary amines to form a stable amide bond. This is a widely used conjugation strategy in bioconjugation. Common coupling agents include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-Dicyclohexylcarbodiimide), often in combination with an activator such as NHS (N-Hydroxysuccinimide) or Sulfo-NHS to improve efficiency and stability of the active intermediate.[2] Other modern coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can also be employed.[2]
The tert-Butyloxycarbonyl (Boc) protecting group is stable under many reaction conditions, allowing for the selective reaction of the carboxylic acid terminus. The Boc group can be readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA) or dilute hydrochloric acid (HCl), to expose the primary amine.[6][7] This newly deprotected amine is then available for subsequent conjugation reactions, for example, with an activated carboxylic acid, an NHS ester, or an isothiocyanate.
Experimental Protocols
The following are generalized protocols for the two key reactions involving Boc-NH-PEG12-CH2CH2COOH. Researchers should optimize these protocols for their specific molecules and experimental conditions.
This protocol describes the conjugation of the carboxylic acid terminus of Boc-NH-PEG12-CH2CH2COOH to a primary amine-containing molecule (e.g., a protein, peptide, or small molecule).
Materials:
-
Boc-NH-PEG12-CH2CH2COOH
-
Amine-containing molecule
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
NHS (N-Hydroxysuccinimide) or Sulfo-NHS
-
Anhydrous DMF or DMSO
-
Reaction buffer (e.g., MES buffer, pH 4.5-6.0 for activation; PBS, pH 7.2-7.5 for conjugation)
-
Quenching solution (e.g., hydroxylamine (B1172632) or Tris buffer)
-
Purification system (e.g., dialysis, size exclusion chromatography, or HPLC)
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve Boc-NH-PEG12-CH2CH2COOH in anhydrous DMF or DMSO.
-
Add a 1.5- to 5-fold molar excess of EDC and NHS (or Sulfo-NHS) to the PEG solution.
-
Incubate at room temperature for 15-60 minutes to form the NHS ester intermediate. For reactions in aqueous buffer, the pH should be maintained between 4.5 and 6.0.
-
-
Conjugation to Amine:
-
Dissolve the amine-containing molecule in a suitable reaction buffer (e.g., PBS, pH 7.2-7.5).
-
Add the activated Boc-NH-PEG12-CH2CH2COOH-NHS ester to the amine-containing solution. The molar ratio will depend on the desired degree of labeling and should be optimized.
-
Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C.
-
-
Quenching:
-
Add a quenching solution (e.g., 10-50 mM hydroxylamine or Tris buffer) to stop the reaction by hydrolyzing any unreacted NHS ester.
-
-
Purification:
-
Purify the conjugate to remove unreacted PEG linker and byproducts using an appropriate method such as dialysis, size exclusion chromatography, or HPLC.
-
Figure 2. General workflow for bioconjugation using Boc-NH-PEG12-CH2CH2COOH.
This protocol describes the removal of the Boc protecting group to expose the primary amine.
Materials:
-
Boc-protected PEG conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM) or other suitable solvent
-
Neutralizing base (e.g., triethylamine (B128534) or diisopropylethylamine)
-
Purification system (e.g., HPLC or precipitation)
Procedure:
-
Deprotection Reaction:
-
Dissolve the Boc-protected PEG conjugate in a suitable solvent such as dichloromethane.
-
Add an excess of trifluoroacetic acid (e.g., 20-50% v/v in DCM).
-
Stir the reaction at room temperature for 30-60 minutes. Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).
-
-
Work-up:
-
Remove the TFA and solvent under reduced pressure.
-
Co-evaporate with a solvent like toluene to ensure complete removal of residual TFA.
-
The resulting product will be the TFA salt of the amine.
-
-
Neutralization (Optional):
-
If the free amine is required, dissolve the TFA salt in a suitable solvent and add a mild base (e.g., triethylamine) to neutralize the salt.
-
-
Purification:
-
Purify the deprotected product by a suitable method, such as precipitation in cold ether or by preparative HPLC.
-
Applications
Boc-NH-PEG12-CH2CH2COOH is a versatile tool in various fields of research and development.
-
Drug Delivery: The PEG linker can be used to attach drugs to targeting ligands (e.g., antibodies, peptides) or to nanoparticles, improving the drug's solubility, stability, and pharmacokinetic profile.[8][][10][11]
-
PROTACs: This linker is suitable for the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase, leading to the degradation of the target protein.[1]
-
Bioconjugation: It is widely used for the modification of proteins, peptides, and other biomolecules to enhance their properties or to attach them to surfaces.[8][][10]
-
Surface Modification: The linker can be used to functionalize surfaces of materials like nanoparticles, microfluidic chips, and other substrates to improve their biocompatibility and reduce non-specific binding.[10][][13]
-
Diagnostic Tools: It can be used to link reporter molecules (e.g., fluorescent dyes, biotin) to probes for various diagnostic assays.[8]
Analytical Characterization
The identity and purity of Boc-NH-PEG12-CH2CH2COOH and its conjugates are typically confirmed using a combination of analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.[5]
-
Mass Spectrometry (MS): To verify the molecular weight.[5]
-
High-Performance Liquid Chromatography (HPLC): To determine the purity.[]
This technical guide provides a solid foundation for understanding and utilizing Boc-NH-PEG12-CH2CH2COOH in various research and development applications. For specific applications, further optimization of the described protocols will be necessary.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Boc-NH-PEG12-COOH, 1415981-79-1 - Biopharma PEG [biochempeg.com]
- 3. BocNH-PEG12-CH2CH2COOH | CAS:1415981-79-1 | Alabiochem [alabiochem.com.cn]
- 4. purepeg.com [purepeg.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. creativepegworks.com [creativepegworks.com]
- 7. creativepegworks.com [creativepegworks.com]
- 8. purepeg.com [purepeg.com]
- 10. polysciences.com [polysciences.com]
- 11. Boc-NH-PEG-COOH, PEG Linker - Biopharma PEG [biochempeg.com]
- 13. One of PEG Applications: Surface Modification | Biopharma PEG [biochempeg.com]
